

# Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxy-2-methylthiopyrimidine

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## Abstract

This technical guide provides a detailed overview of the physicochemical properties of **5-Methoxy-2-methylthiopyrimidine** and its closely related analogue, 5-Methoxy-2-(methylthio)pyrimidin-4-ol. Due to a scarcity of publicly available experimental data for **5-Methoxy-2-methylthiopyrimidine**, this document presents comprehensive data for the more extensively characterized 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5) to serve as a valuable reference point. This guide includes a summary of quantitative data, detailed experimental protocols for key physicochemical assays, and a visualization of a general experimental workflow for compound characterization.

## Introduction

**5-Methoxy-2-methylthiopyrimidine** is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The substituents at the 2, 4, and 5 positions of the pyrimidine ring are critical determinants of a molecule's physicochemical and biological properties, influencing factors such as solubility, membrane permeability, and protein-binding affinity. Understanding these properties is paramount for applications in drug discovery and development.

This document aims to consolidate the available information on the physicochemical characteristics of pyrimidine derivatives related to **5-Methoxy-2-methylthiopyrimidine**, with a focus on providing practical experimental methodologies for their determination.

## Physicochemical Data Summary

Quantitative experimental data for **5-Methoxy-2-methylthiopyrimidine** is not readily available in the public domain. However, data for the structurally similar compound, 5-Methoxy-2-(methylthio)pyrimidin-4-ol, is available and summarized in the table below. It is crucial to note that the presence of the 4-hydroxyl group in this analogue significantly influences its properties, particularly its melting point, boiling point, and solubility, compared to the titular compound.

Table 1: Physicochemical Properties of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5)

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5]
Molecular Weight	172.20 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5]
Boiling Point	24°C at 760 mmHg	--INVALID-LINK--[3]
Purity	≥98%	--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[5]

## Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties applicable to novel compounds like **5-Methoxy-2-methylthiopyrimidine**.

## Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for compound identification and purity assessment. A pure crystalline solid will have a sharp melting point range of 1-2°C, whereas impurities will typically depress and broaden the melting range.[6][7]

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, finely powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample is packed down by tapping the tube or dropping it through a long glass tube.[8]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).
- **Measurement:**
  - A rapid heating rate is initially used to determine an approximate melting range.
  - The apparatus is allowed to cool, and a second sample is prepared.
  - The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.[9]
  - The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method[10]

- **Sample Preparation:** A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[\[11\]](#)
- **Apparatus Setup:** The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[\[10\]](#)
- **Measurement:**
  - The Thiele tube is gently heated, and the temperature is monitored.
  - As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
  - Heating is continued until a continuous and vigorous stream of bubbles is observed.
  - The heat source is then removed, and the apparatus is allowed to cool.
  - The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[10\]](#)[\[11\]](#)

## Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method[\[12\]](#)

- **Preparation:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 37°C for physiological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

- **Analysis:** The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.
- **Purity and Stability:** The purity of both the initial solute and the solvent must be confirmed. The stability of the compound under the experimental conditions should also be assessed.  
[\[14\]](#)

## pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration[\[15\]](#)[\[16\]](#)

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[\[15\]](#)
- **Apparatus Setup:** A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred.
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point.[\[17\]](#)

## LogP Determination

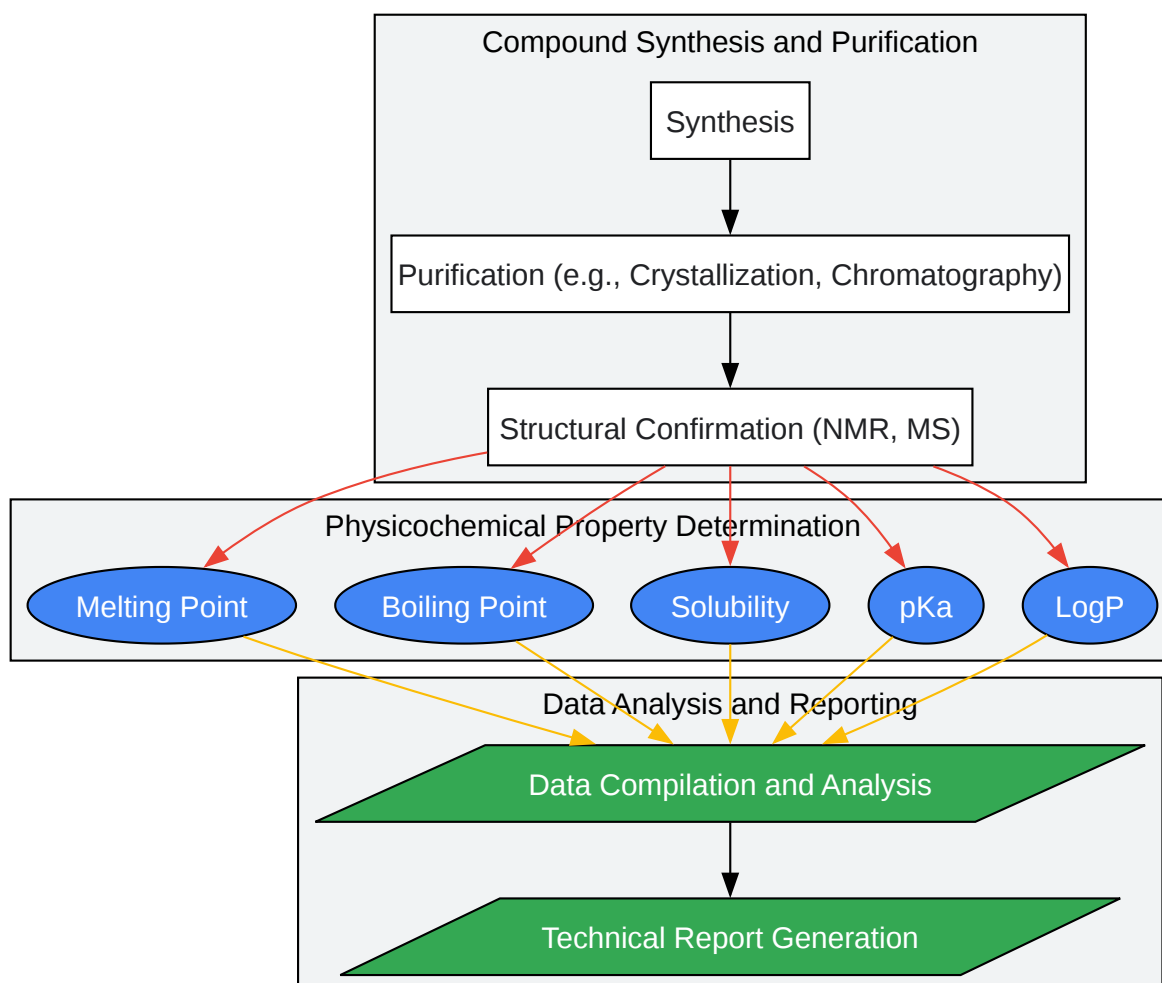
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP, the logarithm of P, is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method[\[18\]](#)

- **Preparation:** A small amount of the compound is dissolved in one of the two pre-saturated immiscible solvents (n-octanol and water). The second solvent is then added.
- **Partitioning:** The mixture is vigorously shaken for a set period to allow for the partitioning of the compound between the two phases, followed by a period of standing to allow for complete phase separation. Centrifugation can aid in this separation.
- **Analysis:** The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical compound.



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Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

## Conclusion

While specific experimental data for **5-Methoxy-2-methylthiopyrimidine** remains elusive, this guide provides a framework for its characterization by presenting data for a close structural analogue and detailing robust experimental protocols. The methodologies outlined herein are

fundamental to the process of drug discovery and development, enabling researchers to systematically evaluate the physicochemical properties of novel chemical entities. The provided workflow visualization further clarifies the logical progression from compound synthesis to comprehensive characterization. It is recommended that any future studies on **5-Methoxy-2-methylthiopyrimidine** and its derivatives include the thorough determination of these core physicochemical properties to build a comprehensive data profile and facilitate further research.

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